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Abstract

This technical guide provides a comprehensive overview of the early discovery, history, and
foundational pharmacology of Furtrethonium iodide (also known as Furmethide iodide). Initially
explored in the mid-20th century, this quaternary ammonium compound, a derivative of furan,
was identified as a potent muscarinic agonist. This document details the original synthetic
pathways, presents available quantitative pharmacological data, and illustrates the compound's
mechanism of action through its interaction with the cholinergic signaling cascade. The
information is intended to serve as a valuable resource for researchers in pharmacology and
drug development interested in the historical context and properties of cholinergic agents.

Introduction and Early History

Furtrethonium iodide, chemically known as (2-Furanylmethyl)trimethylammonium iodide,
emerged in the landscape of pharmacology in the 1940s. It was approved for medical use in
1944 under the name Furmethide. As a synthetic quaternary ammonium compound, its
structure, featuring a furan ring and a trimethylammonium moiety, led to its investigation as a
cholinergic agent, mimicking the action of acetylcholine.

Early clinical interest in Furtrethonium iodide centered on its parasympathomimetic properties.
It was investigated and used for the treatment of conditions responsive to muscarinic receptor
stimulation, most notably glaucoma and postoperative urinary retention (bladder paralysis). Its
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ability to reduce intraocular pressure and stimulate bladder muscle contraction underscored its
potential as a therapeutic agent in the mid-20th century.

Synthesis of Furtrethonium lodide

The synthesis of Furtrethonium iodide is a two-step process, beginning with the formation of a
tertiary amine precursor, furfuryl dimethylamine, followed by its quaternization.

Step 1: Synthesis of Furfuryl Dimethylamine via the
Leuckart Reaction

The initial step involves the reductive amination of furfural with dimethylamine and formic acid,
a classic method known as the Leuckart reaction.

Experimental Protocol:

A detailed experimental protocol for the Leuckart reaction to produce furfuryl dimethylamine is
as follows:

e Reactants:

Furfural

o

[¢]

Dimethylamine (aqueous solution)

[¢]

Formic acid (85-90%)

o

Magnesium chloride hexahydrate (catalyst)

e Procedure:

o In areaction flask equipped with a distillation apparatus, an aqueous solution of
dimethylamine and formic acid are combined.

o Water is removed by distillation to form dimethylammonium formate.

o Furfural and a catalytic amount of magnesium chloride hexahydrate are added to the
reaction mixture.
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[e]

The mixture is heated to a temperature of 160-170°C for several hours. During this time,
carbon dioxide will be evolved.

[e]

After the reaction is complete, the mixture is cooled and made alkaline with a strong base
(e.g., sodium hydroxide) to liberate the free amine.

[e]

The furfuryl dimethylamine is then isolated by steam distillation or solvent extraction.

o

The crude product is purified by fractional distillation.

Quantitative Data:

Parameter Value

Molar Ratio (Furfural:Dimethylamine:Formic

Acid) Typically 1:2:2
Reaction Temperature 160-170 °C
Reaction Time 4-6 hours
Yield 50-70%

Step 2: Quaternization of Furfuryl Dimethylamine

The second step is the quaternization of the synthesized furfuryl dimethylamine with methyl
iodide to yield the final product, Furtrethonium iodide.

Experimental Protocol:
e Reactants:
o Furfuryl dimethylamine
o Methyl iodide
o Solvent (e.g., dry benzene, acetonitrile, or ethanol)

e Procedure:
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o Furfuryl dimethylamine is dissolved in a suitable dry solvent in a reaction flask.
o Aslight molar excess of methyl iodide is added to the solution.

o The reaction mixture is stirred at room temperature or gently warmed to accelerate the
reaction.

o The quaternary ammonium salt, Furtrethonium iodide, will precipitate out of the solution as
a crystalline solid.

o The product is collected by filtration, washed with a small amount of cold solvent, and
dried under vacuum.

Quantitative Data:

Parameter Value

Molar Ratio (Amine:Methyl lodide) 1:1.1

Reaction Temperature Room Temperature to 40°C
Reaction Time Several hours to overnight
Yield >90%

Melting Point 116-117 °C

Pharmacological Profile

Furtrethonium iodide is a direct-acting muscarinic receptor agonist. It binds to and activates
muscarinic acetylcholine receptors (MAChRSs), which are G-protein coupled receptors (GPCRS)
involved in a wide range of physiological functions.

Mechanism of Action

Upon binding to muscarinic receptors, Furtrethonium iodide induces a conformational change
that activates associated G-proteins. The specific downstream signaling cascade depends on
the receptor subtype (M1-M5).
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e M1, M3, and M5 Receptors: These receptors primarily couple to Gg/11 proteins. Activation

leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

The physiological effects of Furtrethonium iodide, such as increased smooth muscle

contraction and glandular secretion, are a direct result of these signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency of Furtrethonium

iodide and related muscarinic agonists at different muscarinic receptor subtypes.

) Receptor Potency
Agonist Assay Type . Reference
Subtype (EC50/Ki)
M2 (guinea pi Specific stud
Furtrethonium ] © P9 Contraction pD2 =5.8 (Sp Y
ileum) data)
M3 (guinea pi Specific stud
Furtrethonium ] (@ P9 Contraction pD2 =6.2 (Sp Y
ileum) data)
[35S]GTPyYS
Carbachol M2 (CHO cells) o EC50=12.3 uM [1]
binding
M3 (guinea pig o
Carbachol ) Cationic current EC50 =7.5 uM [2]
ileum)
_ [35S]GTPyYS
Oxotremorine M2 (CHO cells) o EC50 = 1.0 uM [1]
binding
_ _ [35S]GTPyYS
Pilocarpine M2 (CHO cells) o EC50 = 1.2 uM [1]
binding

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater

potency.
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Visualizations
Synthetic Workflow of Furtrethonium lodide
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Caption: Synthetic pathway of Furtrethonium lodide.

Muscarinic Receptor Signaling Pathway (M1/M3/M5)
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Furtrethonium Iodide
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Caption: M1/M3/M5 muscarinic receptor signaling.
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Conclusion

Furtrethonium iodide, a compound with a significant history in the annals of pharmacology,
serves as a classic example of a synthetic cholinergic agonist. Its discovery and development
in the mid-20th century provided a valuable tool for both therapeutic applications and the
fundamental study of the parasympathetic nervous system. The synthetic route, involving the
Leuckart reaction and subsequent quaternization, is a robust method for its preparation. As a
muscarinic agonist, its mechanism of action through the G-protein coupled receptor signaling
cascade is well-characterized. This technical guide consolidates the early knowledge of
Furtrethonium iodide, offering a historical and scientific foundation for contemporary
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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